ethyl 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
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Overview
Description
Ethyl 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate is a chemical compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure This particular compound is characterized by its unique structure, which includes an ethyl ester group and a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-phenol with ethyl acetoacetate in the presence of a catalyst, such as p-toluenesulfonic acid, to form the benzoxazine ring. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazine-2,3-dione derivatives, while reduction can produce benzoxazine-2,3-diol derivatives.
Scientific Research Applications
Ethyl 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Ethyl 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate can be compared with other benzoxazine derivatives, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(2,3-dihydro-3-oxo-4H-1,4-benzothiazin-2-yl)acetate: Contains a sulfur atom in the ring structure instead of an oxygen atom.
2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their functional groups and ring structures.
Properties
IUPAC Name |
ethyl 2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-17-12(15)8-14-10-6-4-5-7-11(10)18-9(2)13(14)16/h4-7,9H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAFKNSISJMJQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2OC(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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